2-(3-methoxyanilino)-4(3H)-pyrimidinone
Description
2-(3-Methoxyanilino)-4(3H)-pyrimidinone is a pyrimidinone derivative characterized by a 4(3H)-pyrimidinone core substituted at the 2-position with a 3-methoxyanilino group (-NH-C₆H₄-OCH₃ at the meta position).
Properties
Molecular Formula |
C11H11N3O2 |
|---|---|
Molecular Weight |
217.22 g/mol |
IUPAC Name |
2-(3-methoxyanilino)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C11H11N3O2/c1-16-9-4-2-3-8(7-9)13-11-12-6-5-10(15)14-11/h2-7H,1H3,(H2,12,13,14,15) |
InChI Key |
XLEFZUYVIWKGSI-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)NC2=NC=CC(=O)N2 |
Canonical SMILES |
COC1=CC=CC(=C1)NC2=NC=CC(=O)N2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Substituent Effects on Pyrimidinone Derivatives
Key Observations :
- Electron-Donating vs. Electron-Withdrawing Groups: The 3-methoxy group in the target compound improves radical scavenging activity in antioxidant assays compared to electron-withdrawing substituents like nitro or chloro groups (e.g., 2-(p-nitroanilino) derivatives showed lower DPPH scavenging in ).
- Heterocyclic Core Modifications: Thieno[2,3-d]pyrimidinones (e.g., ) exhibit higher cytotoxicity but lower solubility than pyrido[1,2-a]pyrimidinones due to sulfur incorporation.
- Positional Effects : Substitution at C-5 or C-6 (e.g., 5-Cl in ) reduces antibacterial activity compared to C-2 modifications, as seen in the target compound .
Key Findings :
- Antioxidant Activity: The 3-methoxyanilino group enhances radical scavenging compared to nitro or chloro analogs due to its electron-donating nature .
- Antibacterial Specificity: Pyrimidinones with trifluoromethyl or methyl groups at C-5/C-6 (e.g., ) show reduced potency compared to C-2-anilino derivatives, suggesting the anilino moiety is critical for target engagement.
- Cytotoxicity: Thieno-pyrimidinones (e.g., ) exhibit higher cytotoxicity (IC₅₀ = 3–5 µM) than pyrido-pyrimidinones, likely due to increased lipophilicity from the sulfur atom.
Insights :
- Nucleophilic substitution with anilines in polar aprotic solvents (e.g., DMF) is a common strategy for pyrimidinone derivatives .
- Higher yields are achieved with electron-rich anilines (e.g., m-methoxyaniline) compared to bulky or deactivated analogs .
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